trans-2-Chlorocyclohexanol

Catalog No.
S15315166
CAS No.
6628-80-4
M.F
C6H11ClO
M. Wt
134.60 g/mol
Availability
In Stock
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trans-2-Chlorocyclohexanol

CAS Number

6628-80-4

Product Name

trans-2-Chlorocyclohexanol

IUPAC Name

(1R,2R)-2-chlorocyclohexan-1-ol

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1

InChI Key

NYEWDMNOXFGGDX-PHDIDXHHSA-N

Canonical SMILES

C1CCC(C(C1)O)Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)Cl

Trans-2-Chlorocyclohexanol is an organic compound classified as a chlorinated alcohol. Its molecular formula is C6H11ClOC_6H_{11}ClO, and it features a cyclohexane ring with a hydroxyl group (OH-OH) and a chlorine atom (Cl-Cl) positioned at the second carbon in a trans configuration. This stereochemistry results in distinct physical and chemical properties compared to its cis isomer, cis-2-chlorocyclohexanol. The trans configuration allows for specific interactions and reactivity patterns that are significant in organic synthesis and biological contexts.

  • Dehydrohalogenation: When treated with strong bases such as sodium hydroxide (NaOH), trans-2-chlorocyclohexanol can undergo elimination to form alkenes or epoxides. The reaction mechanism typically involves the abstraction of a proton from the hydroxyl group, leading to the formation of an alkoxide ion, which then attacks the chlorine atom, resulting in epoxide formation:
    • Reaction:
      trans 2 Chlorocyclohexanol+NaOH1 2 Epoxycyclohexane\text{trans 2 Chlorocyclohexanol}+\text{NaOH}\rightarrow \text{1 2 Epoxycyclohexane}
    This reaction contrasts with the cis isomer, which leads to different products due to steric hindrance .
  • Nucleophilic Substitution: Trans-2-chlorocyclohexanol can also participate in nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, forming different alcohol derivatives.
  • Hydrolysis: Under acidic conditions, trans-2-chlorocyclohexanol can hydrolyze to yield cyclohexanol and hydrochloric acid.

Trans-2-Chlorocyclohexanol can be synthesized through several methods:

  • Chlorination of Cyclohexanol: Cyclohexanol can be treated with thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second carbon.
  • Nucleophilic Substitution: Starting from trans-2-bromocyclohexanol or other suitable precursors, nucleophilic substitution reactions can yield trans-2-chlorocyclohexanol.
  • Reduction of Ketones: The reduction of 2-chlorocyclohexanone using reducing agents such as lithium aluminum hydride can also produce trans-2-chlorocyclohexanol.

Trans-2-Chlorocyclohexanol finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for potential pharmaceutical applications due to their biological activity.
  • Industrial Uses: As a chlorinated alcohol, it may be used in manufacturing processes requiring solvents or chemical intermediates.

Interaction studies involving trans-2-chlorocyclohexanol focus on its hydrogen bonding capabilities and conformational stability. Research indicates that hydrogen bonding plays a significant role in stabilizing its structure in solution, influencing its reactivity and interaction with other molecules .

Additionally, studies have shown that the presence of the chlorine atom affects the compound's solubility and interaction with biological membranes, potentially impacting its biological activity.

Trans-2-Chlorocyclohexanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Features
Cis-2-ChlorocyclohexanolChlorine and hydroxyl groups are cisDifferent reactivity due to steric hindrance
1-Chloro-2-cyclohexanolChlorine at position 1Exhibits different chemical properties
CyclohexanolNo halogen substituentActs as a baseline for comparing chlorinated derivatives
1,2-EpoxycyclohexaneEpoxide formed from trans isomerHighly reactive due to strained three-membered ring

Trans-2-Chlorocyclohexanol is unique among these compounds due to its specific stereochemistry and resultant reactivity patterns. Its ability to form epoxides selectively distinguishes it from both cis isomers and other chlorinated alcohols.

Evolution of Halohydrin Synthesis

The systematic study of halohydrins began with early 20th-century investigations into epoxide ring-opening reactions. Researchers observed that cyclic ethers reacted with halogenating agents to produce vicinal halohydrins, with stereochemical outcomes dependent on reaction conditions. The development of bromonium ion intermediates as key transition states in the 1950s revolutionized understanding of anti addition stereochemistry, particularly in cyclohexene systems.

trans-2-Chlorocyclohexanol emerged as a model compound due to its well-defined chair conformation and axial-equatorial substituent relationships. Early synthesis methods employed chloramine-T trihydrate and sulfuric acid in acetone-water mixtures, achieving yields exceeding 98% with excellent stereochemical control. This protocol demonstrated how solvent polarity influences halonium ion stability and nucleophilic attack trajectories.

Conformational Analysis Breakthroughs

X-ray crystallography studies in the 1980s revealed that trans-2-Chlorocyclohexanol adopts a chair conformation with both substituents in axial positions. This unexpected geometry challenged classical steric arguments and prompted reevaluation of anomeric effects in halocyclohexanols. Nuclear magnetic resonance (NMR) analyses showed distinct coupling patterns between the chlorine and hydroxyl-bearing carbons (J = 8.2 Hz), confirming trans-diaxial configuration.

The compound's stability under various conditions made it ideal for studying:

  • Halogen-hydroxyl dipole interactions in chair conformers
  • Solvation effects on axial vs equatorial preference
  • Ring-flipping kinetics in substituted cyclohexanes

Cyclohexene-Based Chlorohydrination Techniques

Cyclohexene-based chlorohydrination represents the most widely employed synthetic approach for producing trans-2-chlorocyclohexanol [1]. This methodology exploits the electrophilic addition of chlorine-containing reagents to the cyclohexene double bond, resulting in the formation of the desired chlorohydrin product with high stereoselectivity [2]. The reaction typically employs chloramine T trihydrate as the chlorinating agent in combination with sulfuric acid as the catalyst, achieving excellent yields under controlled conditions [1] [2].

The fundamental mechanism involves the formation of a chloronium ion intermediate upon electrophilic attack of the chlorinating species on the cyclohexene double bond [3]. This intermediate undergoes subsequent nucleophilic attack by water molecules, leading to the formation of the trans-configured product through an anti-addition pathway [3] [4]. The stereochemical outcome is governed by the requirement for backside attack of the nucleophile on the cyclic chloronium intermediate, ensuring the trans relationship between the chlorine and hydroxyl substituents [4] [5].

Experimental protocols typically utilize 100 millimoles of cyclohexene with 28.2 grams of chloramine T trihydrate and 9.8 grams of concentrated sulfuric acid in an acetone-water mixture [2]. The reaction proceeds under reflux conditions for approximately 45 minutes, with completion monitored through iodine liberation tests [2]. Subsequent work-up involves steam distillation and extraction procedures to isolate the product in high purity [2].

Acid-Catalyzed Addition Mechanisms

The acid-catalyzed addition mechanism for trans-2-chlorocyclohexanol synthesis proceeds through a well-defined pathway involving protonation of the chlorinating agent followed by electrophilic attack on the cyclohexene substrate [6] [7]. The sulfuric acid catalyst serves multiple functions, including activation of the chloramine T reagent and facilitation of the subsequent nucleophilic addition step [1] [6].

The mechanistic pathway begins with protonation of the nitrogen center in chloramine T, generating a more electrophilic chlorine species [8]. This activated intermediate then approaches the cyclohexene double bond, forming a cyclic chloronium ion through concerted addition [3] [4]. The formation of this three-membered ring intermediate is critical for achieving the observed trans stereochemistry, as it constrains the subsequent nucleophilic attack to occur from the opposite face of the ring [4] [5].

Kinetic studies reveal that the reaction follows second-order kinetics, with rate constants dependent on both the concentration of the acid catalyst and the chlorinating agent [8]. The ionic mechanism, involving protonated species, exhibits rate constants of approximately 1.6 × 10^6 M^-1 s^-1, while the nonionic pathway proceeds with rate constants of 5 × 10^6 M^-1 s^-1 [8]. The pH dependence of the reaction demonstrates the critical role of acid catalysis in facilitating the transformation [8].

Reaction ParameterOptimal ValueEffect on Yield
Sulfuric Acid Concentration98% concentratedEssential for activation
Reaction TemperatureReflux conditionsComplete conversion
Reaction Time45 minutesOptimal product formation
Chloramine T Loading100 millimolesStoichiometric requirement

Temperature effects on the acid-catalyzed mechanism reveal optimal conditions between 70-90°C for maximum product formation [9]. Below this range, reaction rates become prohibitively slow, while excessive temperatures lead to decomposition of the chlorinating agent and formation of unwanted byproducts [9]. The activation energy for the process has been determined to be approximately 65 kilojoules per mole, consistent with the proposed mechanism involving chloronium ion formation [8].

Solvent Effects on Regioselectivity

Solvent effects play a crucial role in determining the regioselectivity and efficiency of the chlorohydrination reaction [10] [11]. The choice of solvent system significantly influences the balance between different mechanistic pathways and affects the overall stereochemical outcome of the transformation [10] [11]. Acetone-water mixtures have emerged as the preferred solvent system, providing optimal conditions for both reactant solubility and product formation [1] [2].

The polarity of the solvent system directly affects the stability of charged intermediates formed during the reaction [10]. In polar solvents such as acetone-water mixtures, the chloronium ion intermediate experiences enhanced stabilization through solvation effects, leading to improved regioselectivity for the desired trans product [10] [11]. Conversely, less polar solvents favor alternative reaction pathways that may result in decreased stereoselectivity [10].

Studies examining various solvent compositions demonstrate that the acetone-to-water ratio significantly impacts product distribution [2]. A 1:1 mixture of acetone and water provides optimal conditions, balancing the solubility requirements of organic reactants with the need for nucleophilic water molecules [2]. Deviations from this ratio result in decreased yields and reduced stereoselectivity [2].

The influence of solvent polarity on reaction kinetics has been quantified through systematic investigations of different solvent systems [10]. Polar aprotic solvents enhance the rate of chloronium ion formation but may interfere with the subsequent nucleophilic addition step [10]. Protic solvents facilitate the nucleophilic attack but may compete with the desired water addition [10].

Solvent SystemDielectric ConstantYield (%)trans:cis Ratio
Acetone:Water (1:1)35.285-90>95:5
Ethanol:Water (1:1)42.170-7590:10
Dichloromethane9.145-5070:30
Tetrahydrofuran7.640-4565:35

Epoxide Ring-Opening Approaches

Epoxide ring-opening represents an alternative synthetic strategy for accessing trans-2-chlorocyclohexanol through the treatment of cyclohexene oxide with hydrogen chloride or other chloride sources [3] [4]. This methodology offers distinct advantages in terms of stereochemical control and functional group tolerance compared to direct chlorohydrination approaches [4] [5]. The reaction proceeds through nucleophilic attack of chloride ion on the protonated epoxide, resulting in clean formation of the trans-configured product [3] [4].

The mechanism involves initial protonation of the epoxide oxygen by the acid catalyst, followed by nucleophilic attack of chloride ion at the less hindered carbon center [3] [4]. This SN2-like process ensures inversion of configuration at the reaction center, leading to the trans relationship between the hydroxyl and chlorine substituents [4] [5]. The regioselectivity of the ring-opening reaction is governed by steric and electronic factors, with attack preferentially occurring at the less substituted carbon when both epoxide carbons are secondary [3] [4].

Experimental procedures typically employ cyclohexene oxide in chloroform solution with hydrogen chloride gas at ambient temperature [12]. The reaction proceeds rapidly under these conditions, achieving yields of up to 99% within 15 minutes [12]. The mild reaction conditions and high efficiency make this approach particularly attractive for large-scale synthesis applications [12].

The stereochemical outcome of epoxide ring-opening is dictated by the anti-periplanar arrangement required for the nucleophilic substitution process [4] [5]. The approach of the chloride nucleophile occurs from the opposite face relative to the departing epoxide oxygen, ensuring the formation of the trans product [4]. This mechanistic constraint provides excellent stereochemical control, typically yielding trans:cis ratios exceeding 95:5 [4].

Computational studies have provided detailed insights into the transition state structure and energetics of the epoxide ring-opening process [13]. The calculated activation energy for the chloride attack is approximately 45 kilojoules per mole, consistent with experimental observations of rapid reaction rates at room temperature [13]. The transition state exhibits partial bond formation to the nucleophile and partial bond breaking to the leaving group, characteristic of an SN2 mechanism [13].

Reaction ConditionsTemperature (°C)Time (min)Yield (%)Selectivity
HCl/CHCl₃251599>95% trans
HCl/Et₂O03095>90% trans
SiCl₄/catalyst-306097>90% trans

Catalytic Asymmetric Synthesis Developments

Recent advances in catalytic asymmetric synthesis have opened new avenues for the enantioselective preparation of trans-2-chlorocyclohexanol [14] [15]. These methodologies employ chiral catalysts to control the absolute stereochemistry of the product, enabling access to enantiomerically enriched materials for pharmaceutical and fine chemical applications [14] [15]. The development of efficient asymmetric protocols represents a significant advancement in the field of organocatalysis and transition metal catalysis [14] [16].

Chiral phosphoric acid catalysts have emerged as particularly effective promoters for asymmetric epoxide ring-opening reactions [17] [16]. These catalysts function through dual activation mechanisms, simultaneously coordinating to both the epoxide substrate and the chloride nucleophile to create a chiral environment that favors one enantiomer [17]. Enantioselectivities of up to 93% have been achieved using conformationally rigid bipyridine N,N'-dioxide catalysts at -30°C in chloroform [18].

The application of chiral phosphine oxide catalysts has also shown promise for enantioselective chlorohydrin synthesis [18]. These catalysts operate through Lewis acid activation of silicon tetrachloride, creating a chiral silicon center that directs the approach of the epoxide substrate [18]. The methodology enables direct conversion of cyclohexene to trans-2-chlorocyclohexanol in a single operation without significant loss of selectivity [18].

Enzymatic approaches have been explored for the kinetic resolution of racemic trans-2-chlorocyclohexanol [18]. Lipase-catalyzed transesterification reactions using vinyl acetate in organic media provide access to both enantiomers with excellent selectivity [18]. Burkholderia cepacia lipase has proven most effective for this transformation, achieving enantiomeric excesses greater than 98% for both the unreacted alcohol and the acetate ester product [18].

The development of N-heterocyclic carbene catalysts has expanded the scope of asymmetric synthesis approaches [16] [19]. These catalysts enable umpolung reactions that provide alternative disconnection strategies for chlorohydrin synthesis [16]. Recent advances have incorporated oxidative processes that allow for the generation of chiral chlorohydrins through novel mechanistic pathways [16].

Transition metal catalysis has also contributed to asymmetric synthesis developments [15] [16]. Nickel-based catalysts with chiral ligands have been employed for stereoconvergent coupling reactions that can access trans-2-chlorocyclohexanol derivatives [15]. These methodologies offer complementary selectivity profiles and functional group tolerance compared to organocatalytic approaches [15].

Catalyst TypeConditionsYield (%)ee (%)Reference
Chiral Phosphoric Acid-30°C, CHCl₃85-9585-93 [18]
Phosphine OxideRT, SiCl₄80-9080-88 [18]
Bipyridine N,N'-dioxide-30°C, 0.5 mol%9793 [18]
Lipase (B. cepacia)Organic media90-95>98 [18]

The mechanistic understanding of these asymmetric processes continues to evolve through computational and experimental studies [13] [20]. Density functional theory calculations have provided insights into the origin of enantioselectivity in phosphoric acid-catalyzed reactions [13]. The calculations reveal that the catalyst creates a chiral pocket that preferentially accommodates one enantiomer of the substrate through favorable noncovalent interactions [13].

Temperature optimization studies have identified optimal conditions for maximizing both yield and enantioselectivity [21]. The balance between reaction rate and stereochemical control requires careful consideration of temperature effects on the catalyst-substrate interactions [21]. Lower temperatures generally favor higher enantioselectivity but may compromise reaction efficiency [21].

Conformational Analysis of Transition States

The conformational analysis of trans-2-chlorocyclohexanol reveals critical insights into how molecular geometry influences reaction pathways and stereochemical outcomes. The compound exists in multiple chair conformations, with the most stable being the diequatorial form where both the chlorine and hydroxyl substituents occupy equatorial positions [1] [2].

In the diequatorial conformation, trans-2-chlorocyclohexanol experiences minimal steric strain, accounting for approximately 85% of the population at equilibrium [2]. This conformer has an energy difference of 0.0 kcal/mol as the reference state. The diaxial conformation, where both substituents are axial, represents the highest energy state with an energy penalty of +2.8 kcal/mol due to severe 1,3-diaxial interactions [3] [4].

The transition states for various reactions of trans-2-chlorocyclohexanol demonstrate distinct geometric requirements. For epoxide formation under basic conditions, the transition state involves a pentacoordinate carbon center with partial bond formation between the oxygen nucleophile and the carbon atom bearing the chlorine substituent [5] [6]. The activation energy for this process is approximately 14.2 kcal/mol, making it kinetically favorable compared to other reaction pathways [7].

During elimination reactions following the E2 mechanism, the transition state requires concerted breaking of both the carbon-hydrogen bond and the carbon-chlorine bond [8] [9]. This process has a higher activation barrier of 18.5 kcal/mol due to the need for precise orbital alignment and the energetic cost of breaking strong covalent bonds simultaneously [10] [11].

The stereochemical control in these transition states arises from the rigid cyclohexane framework, which constrains the spatial arrangements of reactive groups. Unlike acyclic systems where bond rotation can accommodate various geometries, the cyclohexane ring system locks substituents into specific orientations that either facilitate or hinder particular reaction pathways [12] [13].

Anti-Periplanar Geometry Requirements for Intramolecular Cyclization

Anti-periplanar geometry represents a fundamental requirement for intramolecular cyclization reactions in trans-2-chlorocyclohexanol systems. This geometric arrangement demands that the nucleophilic center and the leaving group be positioned 180° apart in space, creating optimal orbital overlap for bond formation and cleavage [8] [14].

For epoxide formation from trans-2-chlorocyclohexanol, the hydroxyl group must act as an internal nucleophile to displace the chlorine atom in an intramolecular SN2-type mechanism [15] [16]. This reaction can only proceed when both substituents adopt axial positions in the chair conformation, despite this being the higher energy conformer. The trans-diaxial arrangement ensures the necessary 180° dihedral angle between the nucleophilic oxygen and the electrophilic carbon bearing the chlorine [17] [18].

The geometric constraints of the cyclohexane ring system create a situation where the reaction must proceed through a higher energy conformer to achieve the required anti-periplanar geometry [11] [19]. This conformational requirement explains the observed reaction selectivity and the different products formed from cis versus trans isomers under identical reaction conditions [15] [20].

Experimental evidence demonstrates that trans-2-chlorocyclohexanol undergoes epoxide formation approximately 200 times faster than its cis counterpart when treated with sodium hydroxide [21] [16]. This dramatic rate difference reflects the accessibility of the anti-periplanar conformation in the trans isomer, whereas the cis isomer cannot achieve the necessary geometry for intramolecular cyclization [15] [20].

The bond angles and distances in the transition state for intramolecular cyclization show characteristic features of SN2 mechanisms. The forming carbon-oxygen bond has a bond order of approximately 0.6, while the breaking carbon-chlorine bond exhibits a bond order of 0.4 [7]. This asynchronous bond formation minimizes the energy of the transition state while maintaining the required anti-periplanar arrangement [22].

Comparative Reactivity of Cis vs. Trans Isomeric Forms

The comparative reactivity between cis and trans-2-chlorocyclohexanol isomers provides compelling evidence for the importance of stereochemical control in organic reaction mechanisms. These isomers exhibit dramatically different reaction pathways and products when subjected to identical reaction conditions [21] [16] [20].

When treated with sodium hydroxide, trans-2-chlorocyclohexanol undergoes intramolecular cyclization to form 1,2-epoxycyclohexane as the major product [15] [16]. In contrast, cis-2-chlorocyclohexanol under the same conditions produces cyclohexanone through an elimination-oxidation sequence [16] [20]. This fundamental difference in reactivity stems from the inability of the cis isomer to achieve the anti-periplanar geometry required for intramolecular nucleophilic substitution [17] [15].

The conformational analysis reveals that trans-2-chlorocyclohexanol can access a conformation where both substituents are axial, enabling the 180° arrangement necessary for epoxide formation [3] [13]. The cis isomer, however, cannot simultaneously place both the hydroxyl nucleophile and the chlorine leaving group in the required anti-periplanar orientation due to the constraints of the cyclohexane ring system [12] [11].

Kinetic studies demonstrate that the rate difference between these isomers reflects both thermodynamic and kinetic factors [21] [23]. The trans isomer must overcome the energetic penalty of adopting the diaxial conformation, but once this geometry is achieved, the intramolecular reaction proceeds rapidly [4] [24]. The activation energy for epoxide formation from the trans isomer is significantly lower than alternative reaction pathways, making this the kinetically preferred route [25] [7].

The reaction with thionyl chloride provides additional insight into the stereochemical preferences of these isomers [21] [26]. Trans-2-chlorocyclohexanol undergoes reaction with retention of configuration through neighboring group participation, while the cis isomer follows a conventional SN2 mechanism with inversion of configuration [21]. This difference highlights how the spatial arrangement of functional groups can direct reaction mechanisms toward different stereochemical outcomes [27] [7].

Temperature effects on the relative reactivity of these isomers reveal the entropic contributions to reaction selectivity [28] [29]. At elevated temperatures, the population of higher energy conformers increases, potentially altering the product distribution and reaction rates [30] [31]. However, the fundamental geometric requirements for anti-periplanar arrangements remain the controlling factor in determining reaction pathways [32] [18].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

134.0498427 g/mol

Monoisotopic Mass

134.0498427 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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